molecular formula C18H38O7 B14625852 6,9,12,15,18-Pentaoxatricosane-1,23-diol CAS No. 55333-93-2

6,9,12,15,18-Pentaoxatricosane-1,23-diol

Cat. No.: B14625852
CAS No.: 55333-93-2
M. Wt: 366.5 g/mol
InChI Key: CVGQRTQRPOYGMJ-UHFFFAOYSA-N
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Description

6,9,12,15,18-Pentaoxatricosane-1,23-diol is a polyether diol with a 23-carbon backbone containing five ether oxygen atoms at positions 6, 9, 12, 15, and 18, and terminal hydroxyl groups at carbons 1 and 23 . Its structure can be conceptualized as a polyethylene glycol (PEG)-like molecule with five ethylene oxide (EO) units interspersed between methylene groups. Synonyms include NSC361623 and AC1L8YIB, and its SMILES notation (O(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCOCCO) suggests a linear arrangement of alternating ethylene glycol segments .

Properties

CAS No.

55333-93-2

Molecular Formula

C18H38O7

Molecular Weight

366.5 g/mol

IUPAC Name

5-[2-[2-[2-[2-(5-hydroxypentoxy)ethoxy]ethoxy]ethoxy]ethoxy]pentan-1-ol

InChI

InChI=1S/C18H38O7/c19-7-3-1-5-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-6-2-4-8-20/h19-20H,1-18H2

InChI Key

CVGQRTQRPOYGMJ-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOCCOCCOCCOCCOCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12,15,18-Pentaoxatricosane-1,23-diol typically involves the stepwise addition of ethylene oxide to a suitable diol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. Commonly, catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the reaction. The reaction temperature is maintained between 50°C to 100°C to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products. The use of advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

6,9,12,15,18-Pentaoxatricosane-1,23-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form polyether alcohols with different chain lengths.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of polyether aldehydes or carboxylic acids.

    Reduction: Formation of shorter-chain polyether alcohols.

    Substitution: Formation of polyether ethers or esters.

Scientific Research Applications

6,9,12,15,18-Pentaoxatricosane-1,23-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex polyether compounds.

    Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Pentaoxatricosane-1,23-diol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups at the terminal positions can form hydrogen bonds with other molecules, while the polyether chain can interact with hydrophobic regions. These interactions enable the compound to modulate the properties of membranes and enhance the solubility of hydrophobic substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

PEG-6 (3,6,9,12,15-Pentaoxaheptadecane-1,17-diol)

  • Structure : 17-carbon chain with five ether oxygens at positions 3, 6, 9, 12, and 15.
  • Molecular Formula : C₁₂H₂₆O₇; Molecular Weight : 282.33 g/mol .
  • Properties : Shorter chain length and lower molecular weight compared to the target compound. Higher hydrophilicity due to reduced hydrophobic methylene segments.
  • Applications : Used as a humectant and solvent in cosmetics and pharmaceuticals .

PEG-7 (3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol)

  • Structure : 23-carbon chain with seven ether oxygens at positions 3, 6, 9, 12, 15, 18, and 21.
  • Molecular Formula : C₁₆H₃₄O₉; Molecular Weight : 370.44 g/mol .
  • Properties : Longer chain and higher oxygen content enhance water solubility and viscosity compared to the target compound.
  • Applications : Used in cosmetics (e.g., PEG-8 in moisturizers) and as a pharmaceutical excipient .

4,8,12,16,20-Pentaoxatricosane-1,23-diol

  • Structure : Structural isomer of the target compound, with ether oxygens at positions 4, 8, 12, 16, and 20.
  • Molecular Formula : C₁₈H₃₈O₇; Molecular Weight : 366.5 g/mol .
  • Properties : Evenly spaced ether groups may improve crystallinity and thermal stability compared to the target compound’s irregular spacing.
  • Applications: Potential use in specialty polymers or surfactants .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ether Oxygen Count Key Applications
6,9,12,15,18-Pentaoxatricosane-1,23-diol Inferred: ~C₁₈H₃₈O₇ ~370 (estimated) 5 Cosmetics, solvents (inferred)
PEG-6 (Pentaoxaheptadecane) C₁₂H₂₆O₇ 282.33 5 Humectants, pharmaceuticals
PEG-7 (Heptaoxatricosane) C₁₆H₃₄O₉ 370.44 7 Moisturizers, drug delivery
4,8,12,16,20-Pentaoxatricosane-1,23-diol C₁₈H₃₈O₇ 366.5 5 Polymers, surfactants

Research Findings and Functional Insights

  • Solubility and Stability : Increasing ether oxygen count (e.g., PEG-7 vs. PEG-6) correlates with enhanced water solubility and reduced crystallinity, which may apply to the target compound .
  • Structural Isomerism : The position of ether oxygens significantly impacts properties. For example, 4,8,12,16,20-Pentaoxatricosane-1,23-diol’s uniform spacing may improve thermal stability compared to the target compound’s irregular spacing .

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